2-Fluoro-3-nitrobenzoyl chloride
Overview
Description
2-Fluoro-3-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3ClFNO3 and a molecular weight of 203.55 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the second position and a nitro group at the third position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-3-nitrobenzoyl chloride can be synthesized from 2-fluoro-3-nitrobenzoic acid. The preparation involves dissolving 2-fluoro-3-nitrobenzoic acid in anhydrous dichloromethane and cooling the solution to 0°C. Thionyl chloride is then added dropwise to the solution while stirring. The reaction mixture is allowed to warm up to room temperature and stirred for six hours .
Industrial Production Methods
The industrial production of 2-fluoro-3-nitrobenzoic acid, a precursor to this compound, involves fluoro ortho lithiation, dry ice carbonyl insertion reaction, and acidic hydrolysis of 2-fluoronitrobenzene using lithium diisopropylamide or tert-butyl lithium at low temperature . This method is advantageous due to its mild reaction conditions, good selectivity, high yield, and suitability for large-scale preparation.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-nitrobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base.
Reduction Reactions: Reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride can be used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Major Products Formed
Substitution Reactions: Substituted benzoyl derivatives.
Reduction Reactions: 2-Fluoro-3-aminobenzoyl chloride.
Oxidation Reactions: Oxidized derivatives of the benzoyl chloride.
Scientific Research Applications
2-Fluoro-3-nitrobenzoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the preparation of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a building block in the synthesis of drugs and diagnostic agents.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-fluoro-3-nitrobenzoyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophiles, such as amines and alcohols, forming amides and esters, respectively. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoyl chloride: Similar structure but lacks the fluorine atom.
2-Chloro-3-nitrobenzoyl chloride: Similar structure but has a chlorine atom instead of a fluorine atom.
4-Nitrobenzoyl chloride: Similar structure but the nitro group is at the fourth position.
Uniqueness
2-Fluoro-3-nitrobenzoyl chloride is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. The fluorine atom increases the compound’s stability and lipophilicity, while the nitro group enhances its reactivity as an electrophile .
Properties
IUPAC Name |
2-fluoro-3-nitrobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO3/c8-7(11)4-2-1-3-5(6(4)9)10(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUCCWUWJBJSGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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